3,7-Dimethyldecane

描述

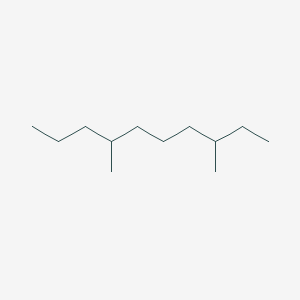

3,7-Dimethyldecane (C₁₂H₂₆) is a branched alkane with a molecular weight of 170.34 g/mol and a CAS registry number of 17312-54-8 . It is characterized by methyl groups at the third and seventh carbon positions of a decane backbone. This compound has been identified in diverse contexts:

- Biological Sources: Found in trace amounts (0.14% peak area) in the essential oils of Euphorbia macrorrhiza roots and as a specific metabolite in the secretome of the fungal pathogen Candida glabrata .

- Environmental Presence: Detected in indoor air pollutants emitted from printing facilities and as a volatile organic compound (VOC) in hyperbaric hyperoxic exposure studies, though it was only reported in one study .

- Analytical Identification: Confirmed via GC-MS fragmentation patterns, notably the m/z 57 ion indicating a methyl group at C3 .

属性

CAS 编号 |

17312-54-8 |

|---|---|

分子式 |

C12H26 |

分子量 |

170.33 g/mol |

IUPAC 名称 |

3,7-dimethyldecane |

InChI |

InChI=1S/C12H26/c1-5-8-12(4)10-7-9-11(3)6-2/h11-12H,5-10H2,1-4H3 |

InChI 键 |

VDAVEASVPZDNQB-UHFFFAOYSA-N |

SMILES |

CCCC(C)CCCC(C)CC |

规范 SMILES |

CCCC(C)CCCC(C)CC |

同义词 |

3,7-dimethyldecane |

产品来源 |

United States |

相似化合物的比较

2,5-Dimethyldecane and 2,6-Dimethyldecane

- Molecular Formula : Both isomers share the formula C₁₂H₂₆.

- Key Differences :

- Branching Position : 2,5- and 2,6-isomers have methyl groups closer to the terminal carbons, whereas 3,7-dimethyldecane has central branching.

- Occurrence : 2,6-Dimethyldecane is reported in phytochemical extracts of Caesalpinia bonducella seeds , while this compound is linked to fungal and plant sources.

- Physicochemical Properties : Central branching in this compound likely results in a higher boiling point compared to terminal-branched isomers due to reduced molecular symmetry .

Longer-Chain Analogs

3,7-Dimethylundecane (C₁₃H₂₈) and 7-Methyltridecane (C₁₄H₃₀)

- Structural Features : These compounds extend the carbon chain while retaining similar branching patterns.

- Molecular Weight : 3,7-Dimethylundecane (184.36 g/mol) and 7-methyltridecane (198.39 g/mol) have progressively higher masses .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Sources |

|---|---|---|---|

| 3,7-Dimethylundecane | C₁₃H₂₈ | 184.36 | Synthetic standards |

| 7-Methyltridecane | C₁₄H₃₀ | 198.39 | NIST reference data |

Functionalized Derivatives

2,3,7-Trimethyldecane (C₁₃H₂₈)

- Structure : Features an additional methyl group at C2, increasing steric hindrance.

Key Research Findings

Biological Significance :

- This compound’s presence in C. glabrata suggests a role in fungal communication or stress response .

- In plants, it may contribute to antimicrobial defenses, as seen in E. macrorrhiza .

Environmental Impact :

- Its detection in printer emissions highlights its release during industrial processes, warranting studies on inhalation toxicity .

Analytical Challenges :

- Differentiation of structural isomers (e.g., 2,5- vs. This compound) requires advanced GC-MS/MS due to similar fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。